molecular formula C3H4Cl2N2S B2635526 2-Amino-4-chlorothiazole hcl CAS No. 878744-05-9

2-Amino-4-chlorothiazole hcl

Cat. No.: B2635526
CAS No.: 878744-05-9
M. Wt: 171.04
InChI Key: QMRJJJQZRAGGJP-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiazole hydrochloride is a chemical compound with the molecular formula C3H4Cl2N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chlorothiazole hydrochloride typically involves the reaction of thiourea with bromoacetic acid, followed by chlorination. One common method starts with the preparation of 2-aminothiazol-4(5H)-one from thiourea and bromoacetic acid. This intermediate is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 2-amino-4-chlorothiazole .

Industrial Production Methods

In industrial settings, the production of 2-amino-4-chlorothiazole hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chlorothiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-amino-4-substituted thiazoles.

    Acylation: Formation of N-acyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

2-Amino-4-chlorothiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its role in the development of new pharmaceuticals, including anticancer and anti-inflammatory drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorothiazole: Similar structure but with the chlorine atom at the 5-position.

    2-Amino-4-bromothiazole: Bromine instead of chlorine at the 4-position.

    2-Amino-4-iodothiazole: Iodine instead of chlorine at the 4-position.

Uniqueness

2-Amino-4-chlorothiazole hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 4-position can enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets .

Properties

IUPAC Name

4-chloro-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S.ClH/c4-2-1-7-3(5)6-2;/h1H,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRJJJQZRAGGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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